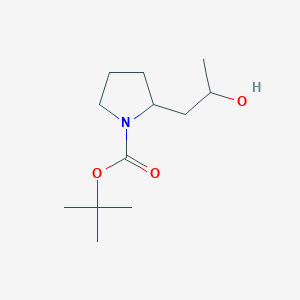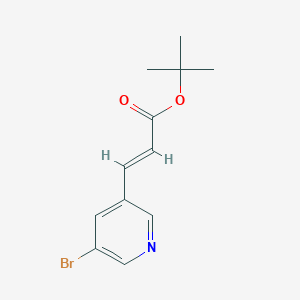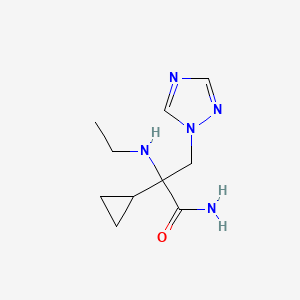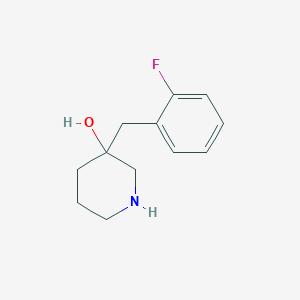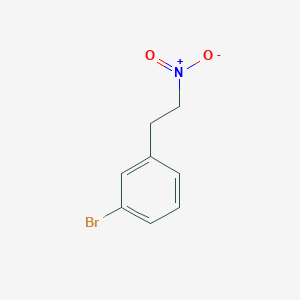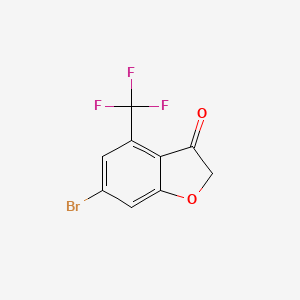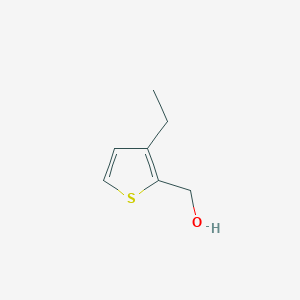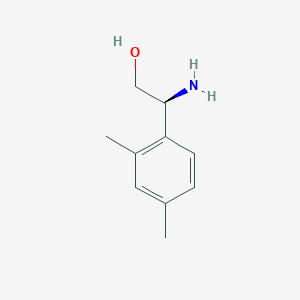
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylbenzaldehyde and glycine.
Reaction: The aldehyde group of 2,4-dimethylbenzaldehyde reacts with the amino group of glycine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to reduce the imine intermediate.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-(2,4-dimethylphenyl)acetone.
Reduction: Formation of 2-(2,4-dimethylphenyl)ethylamine.
Substitution: Formation of N-alkyl-2-(2,4-dimethylphenyl)ethan-1-amine derivatives.
Applications De Recherche Scientifique
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-2-phenylethan-1-OL: Similar structure but lacks the dimethyl groups on the phenyl ring.
(2S)-2-Amino-2-(4-methylphenyl)ethan-1-OL: Similar structure with only one methyl group on the phenyl ring.
Uniqueness
(2S)-2-Amino-2-(2,4-dimethylphenyl)ethan-1-OL is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets
Propriétés
Formule moléculaire |
C10H15NO |
|---|---|
Poids moléculaire |
165.23 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-7-3-4-9(8(2)5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1 |
Clé InChI |
ZTBLTCBXRVNHQW-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)[C@@H](CO)N)C |
SMILES canonique |
CC1=CC(=C(C=C1)C(CO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


